

A-849529: A Technical Guide for Researchers

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Compound of Interest

Compound Name: A-849529

Cat. No.: B15601005

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An In-depth Examination of the Chemical Structure, Properties, and Associated Experimental Protocols of the Linifanib Metabolite

Introduction

A-849529 is the principal hydrophilic metabolite of Linifanib (ABT-869), an investigational multi-targeted receptor tyrosine kinase (RTK) inhibitor developed by Abbott Laboratories. Linifanib has been evaluated for its therapeutic potential in various cancers due to its potent inhibition of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. [1][2] The formation of **A-849529** is a key metabolic step in the biotransformation of Linifanib. This document provides a comprehensive technical overview of **A-849529**, including its chemical structure, physicochemical properties, and detailed experimental protocols for its quantification. Additionally, it outlines the signaling pathways modulated by its parent compound, Linifanib.

Chemical Structure and Properties

A-849529 is formed through the oxidation of the methyl group on the phenylurea moiety of Linifanib to a carboxylic acid. This metabolic conversion significantly increases the hydrophilicity of the compound.

Table 1: Chemical and Physical Properties of **A-849529**

Property	Value	Source
IUPAC Name	3-((((4-(3-amino-1H-indazol-4-yl)phenyl)amino)carbonyl)amino)-4-fluorobenzoic acid	Inferred from metabolite relationship
Molecular Formula	C ₂₁ H ₁₆ FN ₅ O ₃	[3]
Molecular Weight	405.38 g/mol	[3]
CAS Number	819058-88-3	[4]
Appearance	Not specified in literature	-
Solubility	Higher aqueous solubility than Linifanib	
pKa	Not specified in literature	-
LogP	Not specified in literature	-

Experimental Protocols

The quantification of **A-849529** in biological matrices is crucial for pharmacokinetic and metabolism studies of Linifanib. The primary analytical method cited in the literature is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of A-849529 in Human Plasma and Urine by LC-MS/MS

This protocol is a composite based on methodologies described in the scientific literature.[5][6]

1. Sample Preparation: Salting-Out Assisted Liquid/Liquid Extraction (SALLE)

- To 100 µL of human plasma or urine in a 96-well plate, add internal standard solution (deuterated **A-849529**).
- Add acetonitrile to precipitate proteins.
- Add an extraction buffer to adjust the pH.

- Perform liquid-liquid extraction using an optimized organic solvent.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Column: A suitable C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water with a mass spectrometry-friendly modifier (e.g., formic acid or ammonium acetate).
 - Flow Rate: Optimized for the specific column dimensions.
 - Injection Volume: Typically 5-10 μL .
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both **A-849529** and its deuterated internal standard.

3. Calibration and Quantification

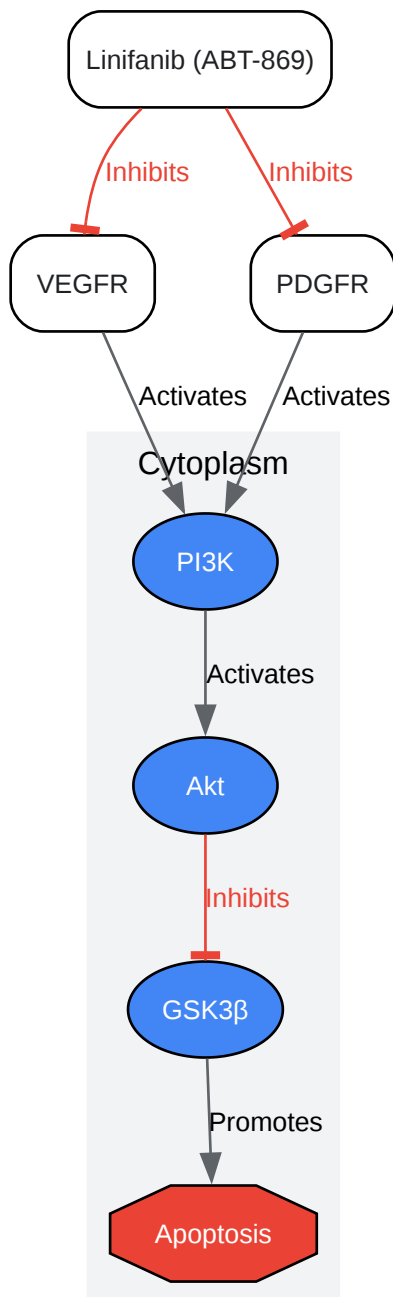
- Prepare a calibration curve by spiking known concentrations of **A-849529** into blank biological matrix.
- The concentration of **A-849529** in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways

Linifanib, the parent compound of **A-849529**, exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary targets are VEGFR and PDGFR. Inhibition of these receptors can lead to the induction of apoptosis through the PI3K/Akt/GSK3 β signaling cascade.^{[7][8][9]}

Linifanib-Mediated Inhibition of VEGFR/PDGFR Signaling Leading to Apoptosis

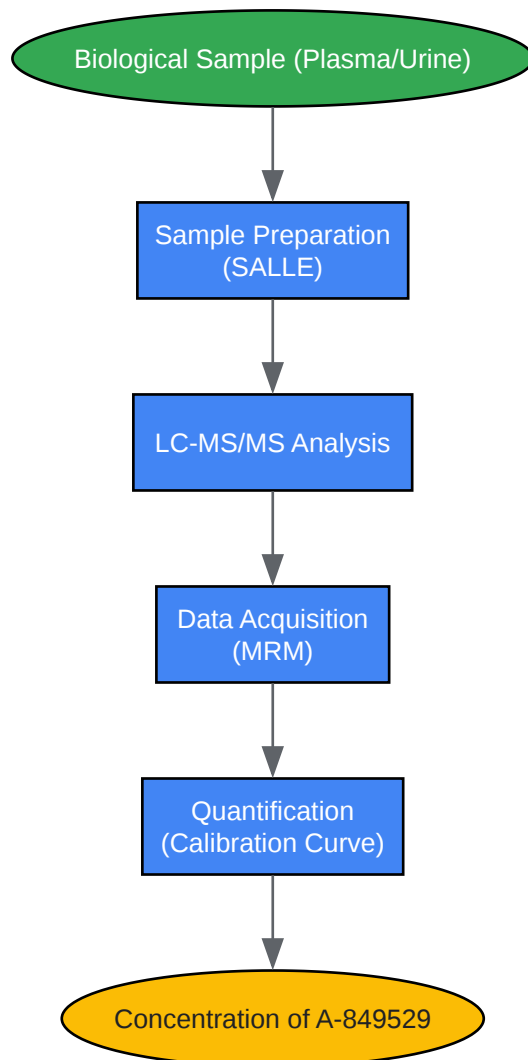
Linifanib (ABT-869) Mechanism of Action

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Caption: Linifanib inhibits VEGFR and PDGFR, leading to apoptosis via the PI3K/Akt/GSK3β pathway.

Experimental Workflow for Quantification of A-849529

Workflow for A-849529 Quantification



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Caption: A typical workflow for the quantification of **A-849529** in biological samples.

Conclusion

A-849529 is a critical metabolite to consider in the preclinical and clinical development of its parent drug, Linifanib. Its hydrophilic nature suggests a significant role in the clearance and

excretion of Linifanib. The analytical methods for its quantification are well-established, relying on the sensitivity and specificity of LC-MS/MS. Understanding the properties and analytical procedures for **A-849529** is essential for a comprehensive evaluation of the pharmacokinetics and overall disposition of Linifanib in biological systems. Further research into the potential pharmacological activity of **A-849529** itself may also be warranted.

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- To cite this document: BenchChem. [A-849529: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601005#a-849529-chemical-structure-and-properties]

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